
Icmt-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-4: is a chemical compound known for its inhibitory activity against isoprenylcysteine carboxylmethyltransferase (ICMT). This enzyme is involved in the post-translational modification of proteins, particularly those containing a C-terminal cysteine-aliphatic-aliphatic-any (CaaX) motif. The inhibition of ICMT has been explored for its potential therapeutic applications, especially in the context of cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-4 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of specific organic molecules.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Icmt-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Organic solvents such as dichloromethane and ethanol are frequently used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered chemical properties, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Icmt-IN-4 has a wide range of scientific research applications, including:
Chemistry:
Enzyme Inhibition Studies: this compound is used to study the inhibition of isoprenylcysteine carboxylmethyltransferase and its effects on protein prenylation.
Biology:
Cell Signaling Research: The compound is used to investigate the role of ICMT in cell signaling pathways, particularly those involving small GTPases.
Medicine:
Cancer Research: this compound has shown potential as an anti-cancer agent by inhibiting the post-translational modification of oncogenic proteins such as RAS.
Drug Development: The compound is being explored for its potential in developing new therapeutic agents targeting ICMT.
Industry:
Wirkmechanismus
The mechanism of action of Icmt-IN-4 involves the inhibition of isoprenylcysteine carboxylmethyltransferase. This enzyme catalyzes the methylation of the C-terminal isoprenylated cysteine residue of CaaX proteins, a crucial step in their post-translational modification. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to altered cell signaling and reduced cell proliferation .
Molecular Targets and Pathways:
RAS Proteins: this compound targets the post-translational modification of RAS proteins, which are involved in cell growth and differentiation.
TAZ Protein: The compound affects the stability and function of the TAZ protein, which plays a role in cancer cell self-renewal.
Vergleich Mit ähnlichen Verbindungen
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-Based Inhibitors: Compounds developed by optimizing cysmethynil for improved potency and selectivity.
Compound D2-1: An ICMT inhibitor with an octyl group in R1 and a 3-chloro-4-fluoro-phenyl group in R2, showing effective inhibitory activity.
Uniqueness:
Eigenschaften
Molekularformel |
C22H29NO2 |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3 |
InChI-Schlüssel |
DAIMPQROONYPRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


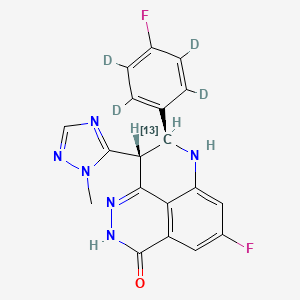
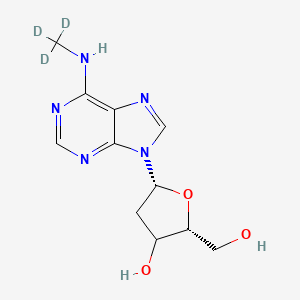
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
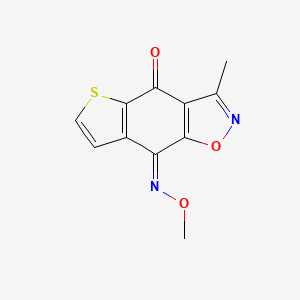
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)
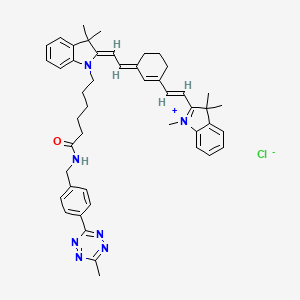

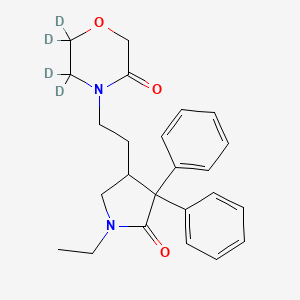
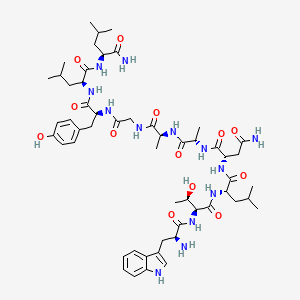


![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

